
1-((5-Chloroquinolin-8-yl)oxy)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Chloroquinolin-8-yl)oxy)propan-2-one is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom and an oxypropanone group
Preparation Methods
The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)propan-2-one typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2-bromopropanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the quinoline ring attacks the electrophilic carbon of the bromopropanone, resulting in the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
1-((5-Chloroquinolin-8-yl)oxy)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 1-((5-chloroquinolin-8-yl)oxy)propan-2-ol.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((5-Chloroquinolin-8-yl)oxy)propan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((5-Chloroquinolin-8-yl)oxy)propan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-((5-Chloroquinolin-8-yl)oxy)propan-2-one can be compared with other similar compounds, such as:
5-Chloroquinoline: Lacks the oxypropanone group, making it less versatile in chemical reactions.
8-Hydroxyquinoline: Lacks the chlorine atom and oxypropanone group, resulting in different chemical and biological properties.
2-Bromopropanone: Lacks the quinoline ring, making it less useful in the synthesis of quinoline derivatives.
The uniqueness of this compound lies in its combination of a quinoline ring, chlorine atom, and oxypropanone group, which provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
1-(5-chloroquinolin-8-yl)oxypropan-2-one |
InChI |
InChI=1S/C12H10ClNO2/c1-8(15)7-16-11-5-4-10(13)9-3-2-6-14-12(9)11/h2-6H,7H2,1H3 |
InChI Key |
TYWWHORZNVMGCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


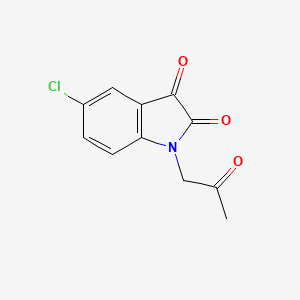
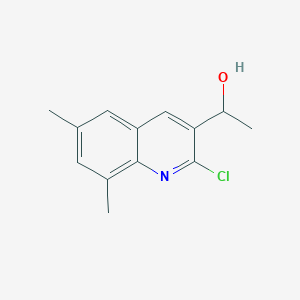

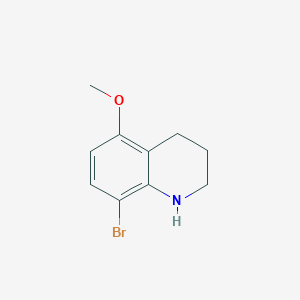
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B11872472.png)
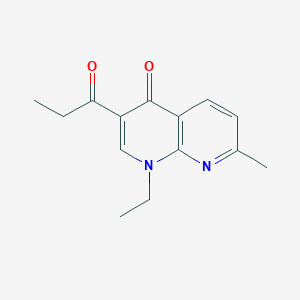
![2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872480.png)


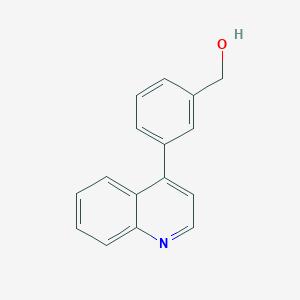
![1-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11872498.png)


![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
